molecular formula C16H16BrNO3 B3113317 Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 194805-04-4

Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B3113317
CAS No.: 194805-04-4
M. Wt: 350.21 g/mol
InChI Key: NSAIANPWRHILKT-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone class of chemicals. This compound is characterized by its unique structure, which includes a bromine atom, a cyclopropyl group, and a carboxylate ester. It is often used as an intermediate in the synthesis of various pharmaceuticals, particularly quinolone antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps. One common method starts with the reaction of an appropriate quinoline derivative with bromine to introduce the bromine atom at the 7-position.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cyclopropylation, and esterification, with careful control of temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can produce different quinolone derivatives .

Scientific Research Applications

Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Serves as a precursor in the synthesis of quinolone antibiotics, which are used to treat various bacterial infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is primarily related to its role as an intermediate in the synthesis of quinolone antibiotics. These antibiotics work by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-chloro-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 7-fluoro-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 7-iodo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Uniqueness

Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-3-21-16(20)12-8-18(10-4-5-10)14-9(2)13(17)7-6-11(14)15(12)19/h6-8,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAIANPWRHILKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2C)Br)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 7 ml of dimethyl sulfoxide was dissolved 0.72 g of ethyl 2-(4-bromo-2-fluoro-3-methylbenzoyl)-3-cyclopropylaminoacrylate, followed by adding thereto 0.48 g of potassium carbonate, and the resulting mixture was stirred at 90° C. for 30 minutes. The reaction mixture was cooled to room temperature, after which 35 ml of water was added thereto and the crystals were collected by filtration to obtain 0.66 g of colorless ethyl 7-bromo-1-cyclopropyl-8-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate.
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
ethyl 2-(4-bromo-2-fluoro-3-methylbenzoyl)-3-cyclopropylaminoacrylate
Quantity
0.72 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 3
Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 4
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Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 5
Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

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